molecular formula C13H16N2O3 B12103003 ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate

ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate

Cat. No.: B12103003
M. Wt: 248.28 g/mol
InChI Key: YTMOEGCTAXPYMW-UHFFFAOYSA-N
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Description

Ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate (CAS number: 1616071-22-7) is a heterocyclic compound with the following chemical structure:

C12H13NO3\text{C}_{12}\text{H}_{13}\text{NO}_3 C12​H13​NO3​

This compound belongs to the class of 1,5-naphthyridines and exhibits interesting biological properties. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes::

    Acylation of 1,5-Naphthyridine Ring:
    • Ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate can be synthesized by acylating the 1,5-naphthyridine ring with ethyl chloroformate or ethyl bromoacetate.
    • The reaction typically occurs under basic conditions, and the esterification step involves the use of a base such as triethylamine.
    • The reaction scheme is as follows:

      1,5-naphthyridine+Ethyl chloroformate (or ethyl bromoacetate)Ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate\text{1,5-naphthyridine} + \text{Ethyl chloroformate (or ethyl bromoacetate)} \rightarrow \text{this compound} 1,5-naphthyridine+Ethyl chloroformate (or ethyl bromoacetate)→Ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate

Industrial Production Methods::
  • Industrial-scale production methods for this compound are not widely documented. laboratory-scale synthesis can be scaled up using similar principles.

Chemical Reactions Analysis

Reactivity::

  • Ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate undergoes various reactions, including:

      Nucleophilic Substitution: The ester group can be hydrolyzed under acidic or basic conditions.

      Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

      Acylation: The carboxylate group can participate in acylation reactions.

      Condensation Reactions: It can react with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions::
  • Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
  • Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
  • Acylation: Acyl chlorides or anhydrides.
  • Condensation: Amines or hydrazines.

Scientific Research Applications

    Medicinal Chemistry:

    Chemical Biology:

Mechanism of Action

  • The exact mechanism of action is context-dependent and may involve binding to specific receptors, enzyme inhibition, or modulation of cellular pathways.
  • Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

  • Ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate shares structural features with other 1,5-naphthyridines, but its unique substituents contribute to its distinct properties.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate

InChI

InChI=1S/C13H16N2O3/c1-3-8-5-10-11(15-12(8)16)6-9(7-14-10)13(17)18-4-2/h6-8H,3-5H2,1-2H3,(H,15,16)

InChI Key

YTMOEGCTAXPYMW-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2=C(C=C(C=N2)C(=O)OCC)NC1=O

Origin of Product

United States

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